

# What is the chemical structure of ergosterol glucoside?

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ergosterol glucoside*

Cat. No.: *B593630*

[Get Quote](#)

## An In-depth Technical Guide to Ergosterol Glucoside

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Ergosterol glucoside**, a glycosylated form of the primary sterol found in fungi, plays a crucial role in fungal biology and is emerging as a significant target for novel antifungal therapies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of **ergosterol glucoside**. It details experimental protocols for its characterization and outlines its involvement in key signaling pathways, offering valuable insights for researchers in mycology and professionals in drug development.

### Chemical Structure and Identification

**Ergosterol glucoside**, systematically named (3 $\beta$ ,22E)-ergosta-5,7,22-trien-3-yl  $\beta$ -D-glucopyranoside, is a steroidal glycoside. Its structure consists of an ergosterol backbone, a tetracyclic steroid characteristic of fungi, linked at the 3-beta hydroxyl group to a glucose molecule via a  $\beta$ -glycosidic bond.<sup>[1]</sup>

Chemical Formula:  $C_{34}H_{54}O_6$ <sup>[1]</sup>

Molecular Weight: 558.8 g/mol <sup>[1]</sup>

CAS Number: 130155-33-8[1]

Synonyms: Ergosterol 3-O- $\beta$ -D-glucopyranoside, Ergosteryl 3-beta-D-glucoside[2]

Below is a 2D representation of the chemical structure of **ergosterol glucoside**.

[Click to download full resolution via product page](#)

Caption: 2D structure of **ergosterol glucoside**.

## Physicochemical Properties

The physicochemical properties of **ergosterol glucoside** are crucial for its biological function and for the development of analytical and therapeutic applications. While experimental data for some properties are limited, predicted values provide useful estimates.

Property	Value	Reference
Molecular Formula	C <sub>34</sub> H <sub>54</sub> O <sub>6</sub>	
Molecular Weight	558.8 g/mol	
Predicted Water Solubility	0.0065 g/L	
Predicted logP	5.45	
Melting Point	Not available	
Optical Rotation	Not available	
Appearance	Expected to be a solid	General knowledge of similar compounds

## Biological Significance and Therapeutic Potential

**Ergosterol glucoside** is an essential component of fungal cell membranes, contributing to their structural integrity and fluidity. The enzymes involved in its biosynthesis and degradation

are unique to fungi, making them attractive targets for the development of selective antifungal drugs.

The disruption of **ergosterol glucoside** metabolism can lead to an accumulation of the compound, which has been shown to attenuate the virulence of pathogenic fungi like *Cryptococcus neoformans*. This highlights the potential of targeting the enzymes responsible for its synthesis (sterol glycosyltransferases) and breakdown (sterylglucosidases) for novel antifungal therapies.

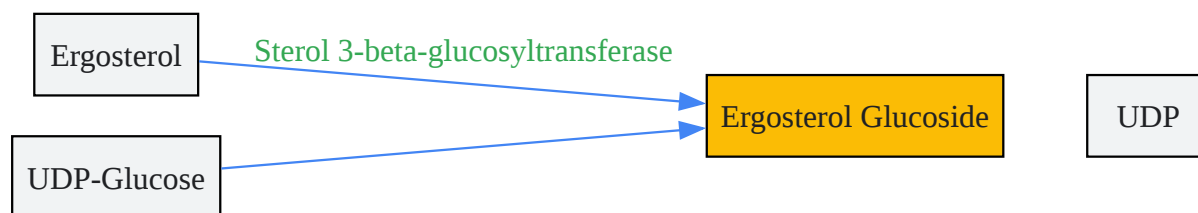
Furthermore, **ergosterol glucoside** itself may possess immunomodulatory properties, although this area requires further investigation.

## Biosynthesis and Degradation Pathway

The metabolism of **ergosterol glucoside** is a tightly regulated process in fungi.

### Biosynthesis

**Ergosterol glucoside** is synthesized from ergosterol and UDP-glucose in a reaction catalyzed by the enzyme sterol 3-beta-glucosyltransferase.

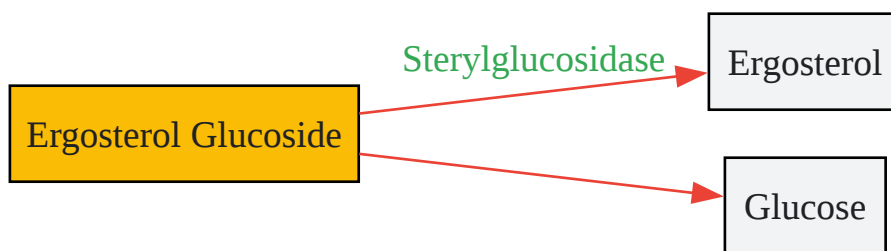


[Click to download full resolution via product page](#)

Caption: Biosynthesis of **ergosterol glucoside**.

### Degradation

The breakdown of **ergosterol glucoside** back into ergosterol and glucose is catalyzed by the enzyme sterylglucosidase.



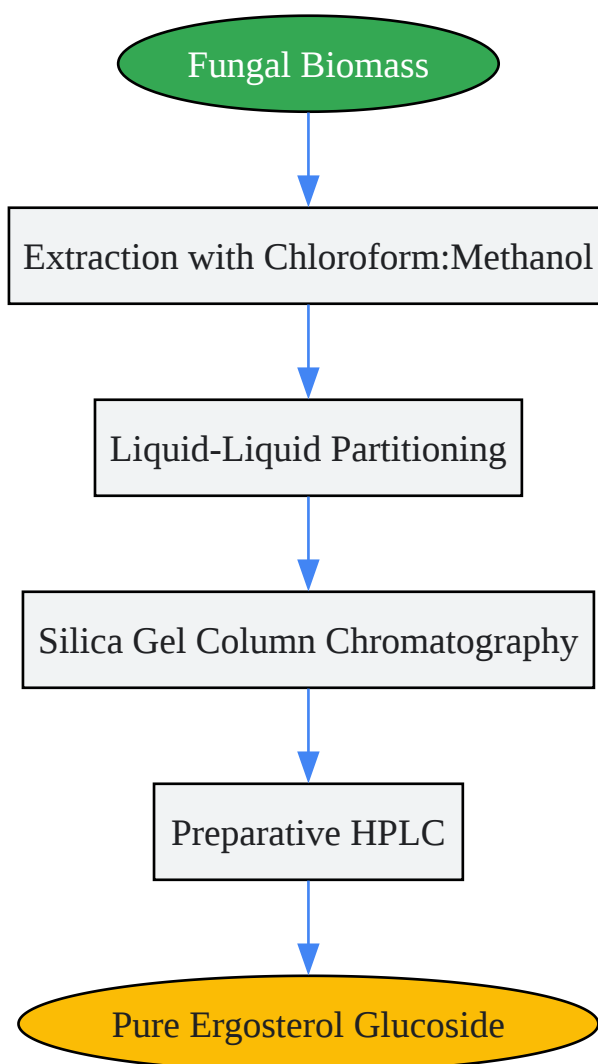
[Click to download full resolution via product page](#)

Caption: Degradation of **ergosterol glucoside**.

## Experimental Protocols

### Isolation of Ergosterol Glucoside

A general procedure for the isolation of sterol glucosides from fungal sources involves the following steps. Note that specific conditions may need to be optimized for different fungal species.



[Click to download full resolution via product page](#)

Caption: General workflow for isolating **ergosterol glucoside**.

#### Protocol Outline:

- **Extraction:** The fungal biomass is homogenized and extracted with a mixture of chloroform and methanol (typically 2:1 v/v).
- **Partitioning:** The crude extract is partitioned against water to remove water-soluble impurities. The organic phase containing the lipids is collected.
- **Chromatography:** The lipid extract is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol to separate different lipid classes. Fractions

containing sterol glucosides are collected.

- Purification: The enriched fractions are further purified by preparative high-performance liquid chromatography (HPLC) on a reverse-phase column to obtain pure **ergosterol glucoside**.

## Characterization Techniques

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are essential for the structural elucidation of **ergosterol glucoside**. While a complete, assigned spectrum for **ergosterol glucoside** is not readily available in public databases, the expected chemical shifts can be inferred from the spectra of ergosterol and other sterol glucosides like  $\beta$ -sitosterol 3-O- $\beta$ -D-glucopyranoside.

Expected  $^1\text{H}$  NMR Features:

- Signals for the steroidal protons of the ergosterol backbone.
- An anomeric proton signal for the glucose moiety, typically a doublet around  $\delta$  4.5-5.0 ppm with a coupling constant indicative of a  $\beta$ -linkage.
- Signals for the other sugar protons in the range of  $\delta$  3.0-4.0 ppm.

Expected  $^{13}\text{C}$  NMR Features:

- Signals corresponding to the 28 carbons of the ergosterol moiety.
- An anomeric carbon signal for the glucose moiety around  $\delta$  100-105 ppm.
- Signals for the other five glucose carbons in the range of  $\delta$  60-80 ppm.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **ergosterol glucoside**. Electrospray ionization (ESI) is a suitable technique for analyzing this molecule.

Expected Mass Spectrum:

- A protonated molecular ion  $[\text{M}+\text{H}]^+$  at  $m/z$  559.39.

- A sodium adduct  $[M+Na]^+$  at  $m/z$  581.38.
- Characteristic fragment ions resulting from the loss of the glucose moiety and subsequent fragmentation of the ergosterol backbone. A prominent fragment ion corresponding to the dehydrated ergosterol aglycone is expected.

## Biological Activity and Quantitative Data

The biological activity of **ergosterol glucoside** and its potential as an antifungal target are areas of active research. While extensive quantitative data is still being gathered, some studies have reported on its effects.

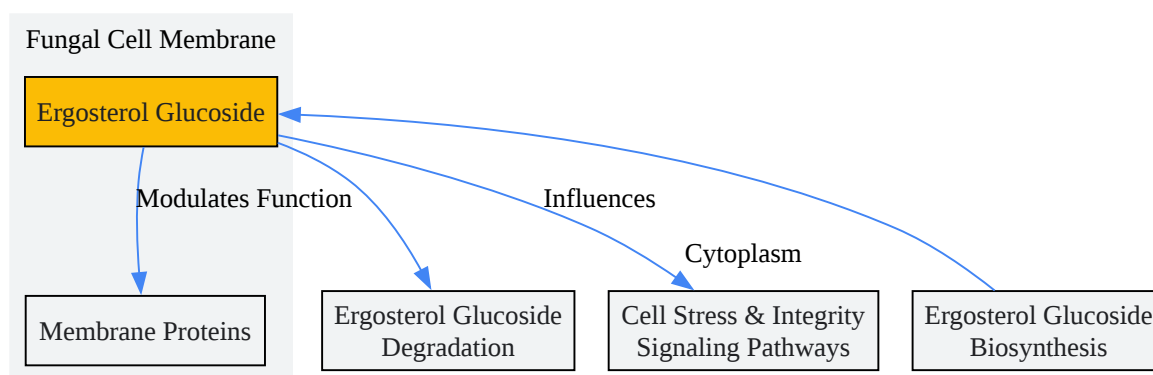
Assay	Organism/System	Endpoint/Value	Reference
Antifungal Susceptibility (MIC)	Candida albicans	Data not yet available for ergosterol glucoside specifically, but related compounds show activity.	
Anti-inflammatory Activity	Human neutrophils	Inhibition of superoxide anion generation (IC <sub>50</sub> not specified)	

## Signaling and Cellular Interactions

**Ergosterol glucoside** is integrated into the fungal cell membrane and is believed to influence membrane properties and the function of membrane-associated proteins. Its accumulation, due to the inhibition of serylglucosidase, has been linked to defects in fungal growth and virulence. The precise signaling pathways modulated by **ergosterol glucoside** are still under investigation, but they are likely to involve pathways related to cell membrane stress and integrity.

The biosynthesis of ergosterol itself is a well-established target for azole antifungal drugs, which inhibit the enzyme lanosterol 14 $\alpha$ -demethylase. The pathways controlling ergosterol and

**ergosterol glucoside** levels are interconnected and represent a rich area for the discovery of new antifungal strategies.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. (3beta,22E)-ergosta-5,7,22-trien-3-yl beta-D-glucopyranoside | C<sub>34</sub>H<sub>54</sub>O<sub>6</sub> | CID 44176397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [What is the chemical structure of ergosterol glucoside?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b593630#what-is-the-chemical-structure-of-ergosterol-glucoside]

#### Disclaimer & Data Validity:



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)